molecular formula C20H19N5O3S B2566168 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 886941-05-5

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2566168
CAS RN: 886941-05-5
M. Wt: 409.46
InChI Key: XFGFUOZMZZRQNL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, there are studies on similar compounds. For example, a study discusses the biological evaluation of new 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides .

Scientific Research Applications

Synthesis and Pharmacological Potential

The continuous pursuit of novel and effective drugs to combat a wide array of diseases has led to the exploration of 1,2,4-triazole derivatives due to their significant synthetic and pharmacological potentials. Research into these derivatives, similar in structure to the compound , has been aimed at synthesizing new structures with enhanced biological activities and minimized toxicity. For instance, the synthesis of pyrolin derivatives, which share structural similarities, has been explored for their anti-exudative properties, demonstrating the potential for developing new therapeutics with improved efficacy and safety profiles (Chalenko et al., 2019).

Antimicrobial and Anticancer Activities

Compounds with a 1,2,4-triazole ring, akin to the core structure of the compound of interest, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have shown significant in vitro antibacterial, antifungal, and anti-tuberculosis activity, underscoring the therapeutic potential of these structures in treating various microbial infections (MahyavanshiJyotindra et al., 2011). Similarly, the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity have contributed valuable insights into the development of novel anticancer agents (Horishny et al., 2021).

Chemical Synthesis and Material Science

The exploration of heterocyclic compounds, including those containing furan and pyrrole rings, extends beyond pharmaceutical applications into material science and chemical synthesis. These compounds are key synthons in the production of natural products, pharmaceutical agents, and materials due to their versatile chemical reactivity and properties. Innovative synthetic methodologies, such as metal-free synthesis in aqueous media, have been developed for the efficient production of polysubstituted pyrrole derivatives, highlighting the importance of these structures in advancing green chemistry and material science applications (Kumar et al., 2017).

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-14-7-8-16(27-2)15(12-14)21-18(26)13-29-20-23-22-19(17-6-5-11-28-17)25(20)24-9-3-4-10-24/h3-12H,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGFUOZMZZRQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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